"physical and chemical properties of methyl benzylphosphonate"
"physical and chemical properties of methyl benzylphosphonate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzylphosphonate is an organophosphorus compound of significant interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of its physical and chemical properties, methodologies for its synthesis and characterization, and insights into its potential biological activities. The information is presented to support further research and development involving this class of molecules.
Physicochemical Properties
While specific experimental data for methyl benzylphosphonate is not extensively available in the public domain, its properties can be inferred from its close analogs, dimethyl benzylphosphonate and diethyl benzylphosphonate. The available data for these compounds are summarized below.
Table 1: Physical and Chemical Properties of Benzylphosphonate Esters
| Property | Dimethyl Benzylphosphonate | Diethyl Benzylphosphonate | Methyl Benzylphosphonate (Predicted) |
| Molecular Formula | C9H13O3P | C11H17O3P | C8H11O3P |
| Molecular Weight | 200.17 g/mol | 228.22 g/mol | 186.14 g/mol |
| Boiling Point | 292.1 °C at 760 mmHg | 106-108 °C at 1 mmHg | Intermediate between dimethyl and diethyl esters |
| Density | 1.139 g/cm3 | 1.095 g/mL at 25 °C[1] | ~1.1-1.2 g/mL |
| Refractive Index (n20/D) | 1.49 | 1.497[1] | ~1.49-1.50 |
| Solubility | Insoluble in water | Insoluble in water[1] | Sparingly soluble in water, soluble in organic solvents |
Synthesis and Characterization
The synthesis of methyl benzylphosphonate can be achieved through several established methods for preparing phosphonate esters. A general and efficient protocol involves the Michaelis-Arbuzov reaction.
Synthesis Protocol: Michaelis-Arbuzov Reaction
This reaction provides a straightforward method for the formation of a carbon-phosphorus bond.
Reaction Scheme:
Materials:
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Trimethyl phosphite
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Benzyl bromide
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Anhydrous toluene (or other suitable high-boiling solvent)
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Nitrogen or Argon gas supply
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Heating mantle with a temperature controller
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Round-bottom flask with a reflux condenser
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Magnetic stirrer
Procedure:
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A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with trimethyl phosphite (1.1 equivalents).
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Anhydrous toluene is added to dissolve the phosphite under an inert atmosphere (Nitrogen or Argon).
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Benzyl bromide (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
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The reaction mixture is then heated to reflux (typically 110-120 °C) and maintained at this temperature for several hours (4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.[2]
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After completion, the reaction mixture is cooled to room temperature.
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The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.
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The crude product is purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure dimethyl benzylphosphonate. To obtain methyl benzylphosphonate, a selective demethylation step would be required.
A general workflow for the synthesis and purification is depicted below.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[3]
Table 2: Predicted 1H, 13C, and 31P NMR Data for Methyl Benzylphosphonate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H NMR | ~7.2-7.4 | m | - | C6H5 |
| ~3.6-3.7 | d | 3JHP ≈ 11 | O-CH3 | |
| ~3.1-3.2 | d | 2JHP ≈ 22 | P-CH2-Ph | |
| 13C NMR | ~132 | d | 2JCP ≈ 9 | C (ipso) |
| ~130 | d | 3JCP ≈ 7 | C (ortho) | |
| ~128 | d | 4JCP ≈ 3 | C (meta) | |
| ~127 | d | 5JCP ≈ 3 | C (para) | |
| ~52 | d | 2JCP ≈ 7 | O-CH3 | |
| ~33 | d | 1JCP ≈ 138 | P-CH2-Ph | |
| 31P NMR | ~26-28 | s | - | - |
Note: Predicted values are based on data for dimethyl and diethyl benzylphosphonate.[1][4][5]
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified methyl benzylphosphonate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
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Instrument: A multinuclear NMR spectrometer with a field strength of 400 MHz or higher is recommended.
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1H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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13C NMR: Acquire a proton-decoupled 13C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of 13C, a longer acquisition time and a greater number of scans are required.
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31P NMR: Acquire a proton-decoupled 31P spectrum. The chemical shifts are typically referenced to an external standard of 85% H3PO4.[6]
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands for Methyl Benzylphosphonate
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3060-3030 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1455 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | P=O stretch |
| ~1030 | Strong | P-O-C stretch |
Experimental Protocol for FTIR Spectroscopy:
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Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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Instrument: A standard FTIR spectrometer.
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Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Expected Mass Spectrometry Data for Methyl Benzylphosphonate
| Ionization Mode | Expected m/z | Fragment |
| Electrospray (ESI+) | 187.0524 | [M+H]+ |
| 209.0343 | [M+Na]+ | |
| Electron Impact (EI) | 186 | [M]+. |
| 91 | [C7H7]+ (tropylium ion) |
Experimental Protocol for Mass Spectrometry:
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Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
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Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron impact (EI) can be used to induce fragmentation and provide structural information.
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Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Biological Activity and Signaling Pathways
Organophosphorus compounds are known to interact with various biological systems. Benzylphosphonates, in particular, have been investigated as enzyme inhibitors and have shown potential antimicrobial and anti-invasive activities.[2][8][9]
Enzyme Inhibition
Benzylphosphonic acids have been identified as inhibitors of autotaxin (ATX), an enzyme involved in the production of the signaling molecule lysophosphatidic acid (LPA).[8] Inhibition of ATX can have anti-invasive and anti-metastatic effects in cancer.[8] The phosphonate moiety can act as a mimic of the tetrahedral transition state of substrate hydrolysis.[9]
Interaction with MAPK Signaling Pathway
Organophosphorus compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. The interaction can lead to the activation of various kinases within the pathway, including ERK, JNK, and p38.
The diagram below illustrates a generalized MAPK signaling pathway and indicates a potential point of interaction for an organophosphorus compound.
An experimental workflow to investigate the interaction of methyl benzylphosphonate with a specific cellular pathway is outlined below.
Conclusion
Methyl benzylphosphonate represents a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its properties and the experimental approaches for its study. Further research is warranted to fully elucidate the specific characteristics and biological activities of this compound.
References
- 1. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
